N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound (CAS 303092-53-7) is a tetrahydrobenzothiophene-3-carboxamide derivative featuring a 2-methoxyethyl group on the amide nitrogen and a 2-methylphenoxy acetamido substituent at the 2-position of the benzothiophene core. Its molecular formula is C₂₁H₂₅N₂O₄S (molecular weight: 417.5 g/mol) . The structural uniqueness lies in the ortho-methylphenoxy group, which introduces steric and electronic effects, and the methoxyethyl side chain, which modulates solubility and pharmacokinetics.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-(2-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-14-7-3-5-9-16(14)27-13-18(24)23-21-19(20(25)22-11-12-26-2)15-8-4-6-10-17(15)28-21/h3,5,7,9H,4,6,8,10-13H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
JVFXCOKKAHKSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.
Attachment of the 2-(2-methylphenoxy)acetamido Group: This step involves the nucleophilic substitution of a halogenated acetamide with 2-methylphenol, followed by coupling with the benzothiophene core.
Addition of the 2-methoxyethyl Group: The final step is the alkylation of the amide nitrogen with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzothiophene core or the methoxyethyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the amide or carboxamide groups, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures to N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant antimicrobial activities. For example:
- Benzothiophene Derivatives : Some derivatives have shown efficacy in inhibiting bacterial and fungal growth by disrupting cellular processes.
- Case Study : A study on related benzothiophene compounds indicated their potential as antimicrobial agents in treating infections caused by resistant strains of bacteria .
Analgesic Activity
Research has indicated that derivatives of benzothiophene can possess analgesic properties. A comparative study evaluated the analgesic effects of various compounds using the "hot plate" method on mice. The results showed that certain derivatives exhibited analgesic effects comparable to standard analgesics like metamizole .
Therapeutic Potential
Given its structural attributes, this compound may serve as a lead compound for developing new therapeutic agents targeting various diseases:
- Antimicrobial Agents : Its unique structure positions it as a candidate for further development into new antimicrobial therapies.
- Pain Management : The analgesic properties observed in related compounds suggest potential applications in pain management therapies.
Comparative Analysis with Related Compounds
To better understand its uniqueness and potential applications, a comparison with structurally similar compounds is useful. Below is a table summarizing key features:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4,5-Dihydro-1-benzothiophene-3-carboxamide | Lacks methoxyethyl group | Antimicrobial | Simpler structure |
| 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Contains methoxy group | Antibacterial and antifungal | Different phenyl substitution |
| N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Similar core structure | Antifungal | Variability in substituents |
This comparison highlights how this compound stands out due to its specific functional groups that may enhance its biological activities.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways.
Receptor Binding: It could bind to specific receptors, modulating their activity.
Signal Transduction: The compound might affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring
Key Observations :
Variations in the Amide Side Chain
Key Observations :
Core Modifications and Functional Groups
Key Observations :
- The tetrahydrobenzothiophene core in the target compound provides partial saturation, balancing rigidity and flexibility for target engagement .
Biological Activity
N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound known for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H26N2O4S
- Molecular Weight : 402.5 g/mol
The structure includes a benzothiophene core with functional groups that enhance its lipophilicity and biological interactions. The presence of the methoxyethyl group and the 2-methylphenoxy group are particularly noteworthy as they may influence the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The unique combination of functional groups in this compound suggests potential antimicrobial efficacy.
Anticancer Properties
Benzothiophene derivatives have been investigated for their anticancer activities. A study highlighted that certain benzothiophene compounds exhibited cytotoxic effects on cancer cell lines, suggesting that this compound could similarly possess anticancer properties . The specific mechanisms of action are still under investigation but may involve inhibition of cell proliferation or induction of apoptosis.
Enzyme Inhibition
The compound's structure may facilitate interactions with various enzymes. For example, related compounds have shown inhibitory effects on cholinesterases, which are crucial in neurodegenerative diseases . If this compound exhibits similar activity, it could be relevant in treating conditions like Alzheimer's disease.
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria | Significant inhibition observed |
| Study 2 | Investigated anticancer effects on various cell lines | Cytotoxic effects noted |
| Study 3 | Assessed enzyme inhibition potential | Inhibition of cholinesterases recorded |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
